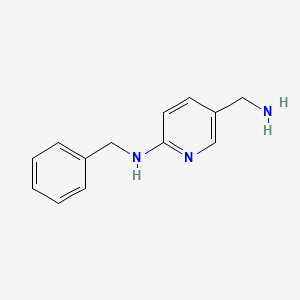

5-(aminomethyl)-N-benzylpyridin-2-amine

Description

Properties

IUPAC Name |

5-(aminomethyl)-N-benzylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,8-9,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREABVHQHCVVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-benzylpyridin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the aminomethyl and benzylamine groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-benzylpyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The aminomethyl and benzylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a library of thieno[2,3-b]pyridine analogues, which includes derivatives like 5-(aminomethyl)-N-benzylpyridin-2-amine, demonstrated significant anti-proliferative activity against various cancer cell lines, including colorectal (HCT116) and breast cancer (MDA-MB-231) cells. The most potent compounds showed IC50 values in the range of 25–130 nM, indicating strong inhibitory effects on cell growth .

Neuropharmacological Effects

Research has indicated that derivatives of this compound may act as modulators for neurotransmitter receptors, such as somatostatin receptors. This suggests potential therapeutic applications in treating neurological disorders .

Material Science Applications

This compound has also been explored for its fluorescent properties, making it suitable for applications in sensor technology and imaging. The compound exhibits fluorescence under specific conditions, which can be utilized in biological assays and diagnostics .

| Compound ID | Cell Line | IC50 (nM) | Activity Description |

|---|---|---|---|

| 5a | HCT116 | 120 | >85% growth inhibition |

| 5b | MDA-MB-231 | 130 | >85% growth inhibition |

| 5c | HCT116 | 200 | Moderate growth inhibition |

| 5d | MDA-MB-231 | 350 | Low growth inhibition |

Table 2: Synthesis Conditions for Derivatives

| Reaction Type | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Aminomethylation | 80 | 4 | 75 |

| Coupling Reaction | 120 | 8 | 85 |

| Fluorescent Labeling | Room Temp | 24 | Varies |

Case Studies

- Anticancer Research : A study conducted on the anti-proliferative effects of thieno[2,3-b]pyridine derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The research utilized a thymidine incorporation assay to quantify growth inhibition .

- Neuropharmacological Modulation : A patent highlighted the use of N-benzylpyridin-2-amines as agonists for somatostatin receptors, indicating potential applications in treating anxiety and epilepsy .

- Fluorescent Properties : Research into multisubstituted aminopyridines demonstrated that derivatives could be used effectively in fluorescence-based assays, enhancing detection capabilities in biochemical studies .

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-benzylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in N-Benzyl-5-nitro-2-pyridinamine reduces electron density at C5, contrasting with the electron-donating aminomethyl group in the target compound. This difference impacts reactivity in nucleophilic substitution or coordination chemistry.

- Steric Effects : The benzyl group in the target compound introduces steric bulk compared to smaller substituents like methyl (-CH₃) in 5-Fluoro-N-methylpyridin-2-amine .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Insights :

Biological Activity

5-(Aminomethyl)-N-benzylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅N₃, with a molecular weight of approximately 201.27 g/mol. The structure features a pyridine ring substituted with an amino group at position 5 and a benzyl group attached to the nitrogen atom. This unique configuration is thought to contribute to its pharmacological properties.

Synthesis Methods

Various synthetic routes have been explored for the production of this compound. One common method involves the reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. This method allows for efficient synthesis while maintaining high yields.

Biological Activities

This compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess anti-proliferative properties against various cancer cell lines. For example, it has shown significant inhibition of growth in HCT116 and MDA-MB-231 cell lines, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound's mechanism appears to involve interaction with specific molecular targets, potentially altering receptor or enzyme activity. This interaction can lead to various biological effects, including apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-benzylpyridin-2-amine | Pyridine ring with benzyl substitution | Lacks the aminomethyl group |

| 5-(dimethylamino)methylpyridin-2-amine | Dimethylamino group at position 5 | More basic due to additional methyl groups |

| 4-(aminomethyl)-N-benzylpyridin-3-amine | Aminomethyl group at position 4 | Different substitution position affects activity |

| Benzyl(2-pyridinyl)methanamine | Benzyl group directly attached | Simpler structure without additional functional groups |

This table highlights how the specific substitution pattern of this compound may influence its biological activity and interaction profiles.

Case Studies and Research Findings

- Anti-Proliferative Activity : In vitro studies have demonstrated that compounds bearing similar structural motifs exhibit varying degrees of anti-proliferative activity. For instance, certain benzoyl analogues were capable of inhibiting cell growth by over 85% in specific cancer cell lines .

- Mechanistic Investigations : Research has indicated that substituents on the pyridine ring can significantly enhance conversion rates in synthetic processes, which may correlate with increased biological activity .

- Comparative Potency : A study comparing various pyridine derivatives found that modifications at the 3-position could lead to enhanced anti-cancer efficacy, suggesting that fine-tuning the chemical structure can optimize therapeutic effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(aminomethyl)-N-benzylpyridin-2-amine with high regioselectivity?

- Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For regioselective synthesis, pyridine N-oxides (e.g., pyridine 1-oxide derivatives) can be treated with trifluoroacetic anhydride (TFAA) and amines in acetonitrile, as described for analogous 2-aminopyridines . Microwave-assisted methods (e.g., 150°C, 20 min) may enhance reaction efficiency and purity, as demonstrated in similar heterocyclic systems . Key parameters include solvent choice, temperature, and stoichiometric ratios of reagents.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Answer :

- NMR : NMR should show resonances for the benzyl group (δ 7.2–7.4 ppm, aromatic protons), pyridin-2-amine protons (δ 6.5–8.0 ppm), and aminomethyl protons (δ 3.0–3.5 ppm). NMR will confirm sp-hybridized carbons in the pyridine ring (~150–160 ppm) .

- IR : Characteristic peaks for NH (3300–3500 cm) and C=N (1600–1650 cm) .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 213.1 (CHN) .

Q. What are the primary applications of this compound in coordination chemistry?

- Answer : The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Mn, Co, Ni) via its pyridyl and aminomethyl groups. These complexes are studied for catalytic properties, such as oxidation/reduction reactions, and as models for metalloenzyme active sites . For example, analogous ligands form complexes with Co(II) that exhibit catalytic activity in alkene epoxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of metal complexes derived from this ligand?

- Answer : Contradictions may arise from variations in reaction conditions (solvent, temperature) or metal-ligand stoichiometry. Systematic studies should:

- Compare turnover numbers (TONs) under standardized conditions.

- Use X-ray crystallography (e.g., SHELXL refinement ) to correlate structural parameters (bond lengths, angles) with catalytic activity.

- Employ DFT calculations to model electronic effects (e.g., ligand charge distribution) on metal center reactivity .

Q. What advanced synthetic strategies enable regioselective functionalization of the pyridine ring in this compound?

- Answer : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at -78°C can introduce substituents at the 3- or 4-positions. Alternatively, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh)) allows selective modification at the 5-position. Reaction monitoring via LCMS (e.g., [M+H] ion tracking) ensures regiochemical control .

Q. How can computational methods predict the biological interactions of this compound?

- Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or metalloenzymes). Focus on hydrogen bonding (NH group) and π-π stacking (benzyl group) interactions.

- MD Simulations : GROMACS can model ligand stability in aqueous or lipid bilayer environments, assessing membrane permeability for drug design .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) based on structural descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.